

Spectroscopic Properties of Tetrakis(4-nitrophenyl)methane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Tetrakis(4-nitrophenyl)methane**

Cat. No.: **B1336605**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **Tetrakis(4-nitrophenyl)methane**, a highly symmetrical molecule with a tetrahedral core. This document is intended for researchers, scientists, and professionals in drug development who are interested in the characterization and potential applications of this compound. The guide details available spectroscopic data, outlines experimental protocols for its synthesis and characterization, and provides a visual representation of the experimental workflow.

Introduction

Tetrakis(4-nitrophenyl)methane is a molecule of significant interest due to its well-defined three-dimensional structure, characterized by a central carbon atom bonded to four 4-nitrophenyl groups in a tetrahedral arrangement. This unique geometry and the presence of electron-withdrawing nitro groups on the periphery of the molecule give rise to distinct spectroscopic properties. Understanding these properties is crucial for its application in materials science, supramolecular chemistry, and as a building block for more complex molecular architectures.

Spectroscopic Data

The following sections summarize the available and expected spectroscopic data for **Tetrakis(4-nitrophenyl)methane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **Tetrakis(4-nitrophenyl)methane** in solution. The high symmetry of the molecule simplifies its NMR spectra.

Table 1: ^1H NMR Spectroscopic Data for **Tetrakis(4-nitrophenyl)methane**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Solvent	Reference
8.24 - 8.23	Doublet	8H	Aromatic Protons (ortho to NO_2)	CDCl_3	[1]
7.43 - 7.41	Doublet	8H	Aromatic Protons (meta to NO_2)	CDCl_3	[1]

Table 2: Expected ^{13}C NMR Spectroscopic Data for **Tetrakis(4-nitrophenyl)methane**

While specific experimental data for the ^{13}C NMR spectrum of **Tetrakis(4-nitrophenyl)methane** is not readily available in the surveyed literature, the expected chemical shifts can be predicted based on its structure.

Chemical Shift (δ , ppm)	Assignment
~150 - 145	Quaternary aromatic carbon attached to the nitro group
~135 - 130	Aromatic CH carbon ortho to the nitro group
~125 - 120	Aromatic CH carbon meta to the nitro group
~150 - 140	Quaternary aromatic carbon attached to the central methane carbon
~65 - 60	Central quaternary methane carbon

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Tetrakis(4-nitrophenyl)methane** is expected to be dominated by vibrations associated with the nitro groups and the aromatic rings.

Table 3: Expected Characteristic FT-IR Vibrational Bands for **Tetrakis(4-nitrophenyl)methane**

Wavenumber (cm^{-1})	Vibrational Mode
~1530 - 1500	Asymmetric NO_2 stretch
~1350 - 1330	Symmetric NO_2 stretch
~1600, ~1475	Aromatic C=C stretching
~3100 - 3000	Aromatic C-H stretching
~850	C-N stretching

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of **Tetrakis(4-nitrophenyl)methane** is determined by the electronic transitions within the nitrophenyl chromophores. Nitroaromatic compounds typically exhibit strong absorption bands in the UV region. The presence of multiple nitro groups on a

benzene ring is known to cause a blue shift in the absorption maximum to approximately 210-240 nm.[2]

Table 4: Expected UV-Vis Absorption for **Tetrakis(4-nitrophenyl)methane**

Wavelength (λ_{max})	Electronic Transition
~210 - 260 nm	$\pi \rightarrow \pi^*$ transitions of the aromatic system and nitro groups

Fluorescence Spectroscopy

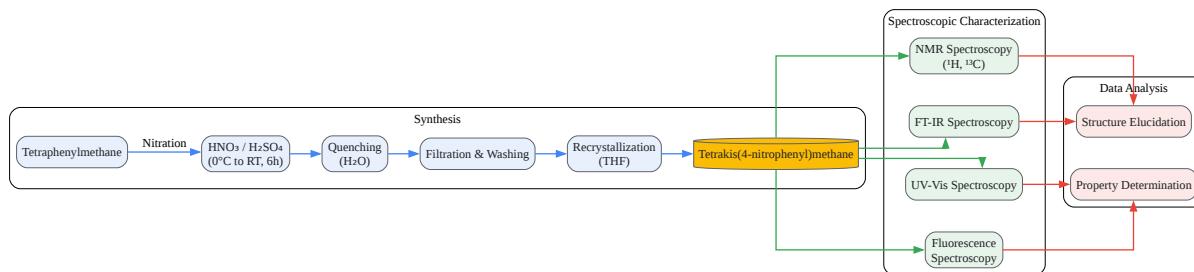
No experimental data on the fluorescence properties of **Tetrakis(4-nitrophenyl)methane** has been found in the reviewed literature. Nitroaromatic compounds are often non-fluorescent or exhibit very weak fluorescence due to efficient intersystem crossing and other non-radiative decay pathways promoted by the nitro group.

Experimental Protocols

This section provides a detailed methodology for the synthesis and spectroscopic characterization of **Tetrakis(4-nitrophenyl)methane**.

Synthesis of Tetrakis(4-nitrophenyl)methane[1]

- Preparation of the Nitrating Mixture: In a 250 mL Erlenmeyer flask cooled to 0 °C, a mixture of 15.7 M nitric acid (HNO₃, 41.1 mL, 624.2 mmol) and 18 M sulfuric acid (H₂SO₄, 19.9 mL) is prepared.
- Nitration Reaction: Tetraphenylmethane (9.9 g, 30.9 mmol) is placed in a 250 mL round-bottom flask equipped with a stir bar and cooled in an ice bath. The pre-cooled acid mixture is added dropwise to the tetraphenylmethane at 0 °C with continuous stirring.
- Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 6 hours.
- Quenching and Precipitation: The reaction flask is then placed back in an ice bath, and the reaction is quenched by the careful addition of approximately 35 mL of deionized water.


- Isolation and Purification: The resulting solid precipitate is collected by vacuum filtration and washed thoroughly with a large amount of water. The crude product is then recrystallized from tetrahydrofuran (THF) to yield pure **Tetrakis(4-nitrophenyl)methane**.

Spectroscopic Characterization

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer.[\[1\]](#) The sample is dissolved in deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6), and chemical shifts are referenced to the residual solvent peak.
- FT-IR Spectroscopy: The FT-IR spectrum is obtained using a Fourier-transform infrared spectrometer. The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet for analysis.
- UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a spectrophotometer. The sample is dissolved in a suitable solvent, such as dichloromethane or chloroform, and the absorbance is recorded over a range of wavelengths.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **Tetrakis(4-nitrophenyl)methane**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and spectroscopic characterization of **Tetrakis(4-nitrophenyl)methane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [rsc.org \[rsc.org\]](http://rsc.org)
- 2. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Spectroscopic Properties of Tetrakis(4-nitrophenyl)methane: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1336605#spectroscopic-properties-of-tetrakis-4-nitrophenyl-methane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com